molecular formula C10H8FN3O2 B13416132 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one

4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one

Cat. No.: B13416132
M. Wt: 221.19 g/mol
InChI Key: SJNHDZJSKFHLHA-UHFFFAOYSA-N
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Description

4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring

Preparation Methods

The synthesis of 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one typically involves the diazotization of 2-fluoroaniline followed by coupling with 3-methyl-2H-1,2-oxazol-5-one. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new azo compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where azo compounds have shown efficacy.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one involves its interaction with molecular targets through the diazenyl group. This group can undergo reduction to form amines, which can then interact with various biological pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar compounds to 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one include other azo compounds such as:

  • 4-[(4-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
  • 4-[(2-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
  • 4-[(2-bromophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one These compounds share similar structural features but differ in the substituents on the aromatic ring, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in the presence of the fluorine atom, which can affect its electronic properties and interactions in various applications.

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,14H,1H3

InChI Key

SJNHDZJSKFHLHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1)N=NC2=CC=CC=C2F

Origin of Product

United States

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